molecular formula C6H11NO6 B1215246 Glucuronamide CAS No. 61914-43-0

Glucuronamide

Cat. No.: B1215246
CAS No.: 61914-43-0
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-QIUUJYRFSA-N
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Description

Glucuronamide (CAS 3789-97-7) is a carbohydrate derivative and monosaccharide-based biochemical with a molecular formula of C6H11NO6 and a molecular weight of 193.16 g/mol . This white to tan powder is soluble in water and has a specific optical rotation of +35° (c=2 in Water) . In scientific research, this compound and its derivatives serve as versatile intermediates and core structures in diverse fields. In medicinal chemistry, structurally diverse D-glucuronamide-containing N-glycosyl compounds have been synthesized and evaluated for their anticancer potential . Specific derivatives, such as N-dodecyl this compound-containing sulfonamides and nucleosides, have demonstrated significant antiproliferative activity in cell line studies, with some inducing apoptosis in K562 and MCF-7 cancer cells . A prominent and innovative application is in the development of next-generation energy storage. Recent research published in Energy & Environmental Science (2025) has identified D-Glucuronamide as a highly effective electrolyte additive for aqueous zinc-ion batteries (AZIBs) . Its molecular structure, functionalized with hydroxyl, carbonyl, and amide groups, creates a hydrogen-bonding network that co-modulates the thermodynamics and kinetics of zinc plating and stripping . This action facilitates dendrite-free zinc deposition by inducing orientational growth of Zn(100) crystal planes and significantly suppresses parasitic hydrogen evolution reactions, leading to ultra-stable battery cycling with lifespans exceeding 4000 hours . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61914-43-0

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1

InChI Key

VOIFKEWOFUNPBN-QIUUJYRFSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O

Other CAS No.

61914-43-0
3789-97-7

Synonyms

glucuronamide
glucuronamide, (D)-isomer
glucuronic acid amide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Glucuronamide

Strategies for D-Glucuronamide Synthesis

The synthesis of D-glucuronamide can be achieved through several routes, primarily involving the reaction of D-glucuronic acid derivatives with amines. The choice of starting material, reaction conditions, and the use of protecting groups are critical to achieving the desired product in good yield and purity.

Synthesis from D-Glucuronolactone and Amines

A straightforward approach to D-glucuronamide and its N-substituted analogs is the direct aminolysis of D-glucuronolactone. This reaction involves the nucleophilic attack of an amine on the lactone's carbonyl carbon, leading to the opening of the lactone ring and the formation of the corresponding amide.

The reaction can be carried out with ammonia (B1221849) to yield the parent D-glucuronamide or with primary and secondary amines to produce N-substituted derivatives. For instance, direct condensation of D-glucuronolactone with amines such as o-nitroaniline has been reported to proceed in excellent yield. researchgate.net Similarly, treatment of protected D-glucurono-6,3-lactone furanosides with ammonia provides the corresponding furano-glucuronamides. nih.gov The reaction of a glucuronic anhydride (B1165640) intermediate with amines like aniline (B41778) and isopropylamine (B41738) also yields the respective amides. acs.org

The reactivity of the amine and the steric hindrance around the lactone's carbonyl group can influence the reaction conditions required. While some reactions proceed readily, others may necessitate elevated temperatures or the use of a catalyst.

Utilization of Protection/Deprotection Protocols

The hydroxyl groups and the carboxylic acid function of glucuronic acid are reactive and can interfere with the amidation reaction. Therefore, the use of protecting groups is often essential to ensure regioselectivity and to prevent unwanted side reactions.

Commonly used protecting groups for the hydroxyl functions include acetates, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). acs.org The carboxylic acid is often protected as a methyl or ethyl ester. acs.org The choice of protecting group strategy is crucial and depends on the subsequent reaction conditions. For example, while silyl ethers are versatile, silyl migration can sometimes be a competing process. manchester.ac.uk Research has shown that 5-O-p-methoxybenzyl (PMB) protection can be an effective method for creating a fully protection-differentiated glucofuranamide. manchester.ac.uk

Allyl esters and allyl carbonates have also been employed as protecting groups for the glucuronic acid moiety. acs.orgnih.gov A key advantage of this approach is the mild deprotection conditions, typically involving palladium-catalyzed reactions, which are compatible with sensitive functional groups that might be present in the target molecule. acs.orgnih.gov

The deprotection step is a critical final stage in the synthesis. The conditions for removing the protecting groups must be carefully chosen to avoid degradation of the desired glucuronamide (B1172039) product. For instance, ester groups are typically cleaved under basic or nucleophilic conditions. acs.org

Protecting GroupTypical Substrate MoietyCommon Deprotection Reagents/Conditions
Acetyl (Ac)Hydroxyl groupsBasic hydrolysis (e.g., NaOMe in MeOH)
Benzyl (Bn)Hydroxyl groupsHydrogenolysis (e.g., H₂, Pd/C)
tert-Butyldimethylsilyl (TBDMS)Hydroxyl groupsFluoride ion sources (e.g., TBAF)
p-Methoxybenzyl (PMB)Hydroxyl groupsOxidative cleavage (e.g., DDQ, CAN)
Methyl/Ethyl EsterCarboxyl groupBasic hydrolysis (e.g., LiOH, NaOH)
Allyl Ester/CarbonateCarboxyl/Hydroxyl groupsPalladium(0) catalysis (e.g., Pd(PPh₃)₄)

Activation and Condensation Techniques

To facilitate the formation of the amide bond, which can be thermodynamically and kinetically challenging, various activation and condensation techniques are employed. These methods typically involve converting the carboxylic acid group of glucuronic acid into a more reactive species that is readily attacked by the amine.

One common strategy is the use of carbodiimide coupling agents , such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC). cnrs.frpeptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are used to suppress side reactions and reduce racemization by forming an active ester intermediate. cnrs.frpeptide.com

Phosphonium and aminium/uronium salt-based reagents represent another powerful class of coupling agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with minimal side reactions. iris-biotech.debachem.com

In some synthetic routes, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like oxalyl chloride or thionyl chloride. acs.org The resulting acid chloride readily reacts with amines to form the corresponding amide.

Coupling Reagent ClassExamplesGeneral Features
CarbodiimidesDCC, DIC, EDACWidely used, can be prone to racemization without additives.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, reduced side reactions compared to carbodiimides.
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUFast reaction rates, low epimerization, suitable for difficult couplings.

Synthesis of Alpha-Glucuronic Acid and Amide Derivatives

The stereochemistry at the anomeric carbon (C-1) is a critical aspect of glucuronic acid chemistry. While the formation of 1,2-trans-glycosides (β-anomers) is often favored when using participating protecting groups (e.g., acyl groups) at the C-2 position, specific strategies can be employed to achieve the 1,2-cis-glycoside (α-anomer).

Interestingly, in the case of glucuronic acid donors, the presence of the C-6 carboxyl group (or a derivative thereof) can participate in the reaction to direct the stereochemical outcome. acs.orgnih.govacs.org It has been demonstrated that reactions of certain glucuronic acid donors, even with a participating acyl group at C-2, can proceed with high α-selectivity in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄). acs.orgacs.org This stereoselectivity is attributed to the participation of the C-6 group, which can lead to the formation of an intermediate that favors the attack of the nucleophile from the alpha face. nih.gov This methodology has been successfully applied to the synthesis of α-configured mimics of 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid (Kdn). acs.org

Design and Synthesis of N-Substituted this compound Derivatives

The ability to introduce various substituents on the amide nitrogen of this compound opens up possibilities for creating a diverse range of derivatives with tailored properties. A particularly important application is the synthesis of nucleoside analogs, where the this compound moiety serves as a modified sugar scaffold.

N-Glycosylation Techniques for Nucleoside Analogs

N-Glycosylation is a key reaction for the synthesis of nucleoside analogs, involving the formation of a bond between the anomeric carbon of a sugar (or a sugar derivative like this compound) and a nitrogen atom of a nucleobase (e.g., purines and pyrimidines).

A common and effective method for N-glycosylation is the Vorbrüggen glycosylation . nih.gov This reaction typically involves a silylated nucleobase and a protected sugar derivative with a suitable leaving group at the anomeric position. The reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netmdpi.com For example, acetylated N-benzylglucopyranuronamides have been converted into pyranosyl uronamide-based nucleosides via N-glycosylation with silylated 2-acetamido-6-chloropurine (B1275489) in the presence of TMSOTf. researchgate.net Similarly, N-glycosylation in the presence of N,O-bis(trimethylsilyl)acetamide (BSA) and TMSOTf has been used to synthesize various nucleoside aminooxy acids. mdpi.com

The synthesis of these nucleoside analogs often starts from a readily available precursor like acetonide-protected glucofuranurono-6,3-lactone. researchgate.net This starting material can be converted in a few steps to N-substituted glycopyranuronamide precursors that are suitable for subsequent N-glycosylation with various nucleobases. researchgate.net The inclusion of the D-glucuronamide moiety allows for structural diversity by varying the N-substitution, which can be used to fine-tune the biological activity of the resulting nucleoside analog. researchgate.net

Synthesis of this compound-Containing Sulfonamides and Phosphoramidates

The synthesis of this compound derivatives incorporating sulfonamide or phosphoramidate (B1195095) functionalities represents an important area of chemical exploration, aiming to combine the properties of the carbohydrate scaffold with the biological and chemical characteristics of these functional groups.

Sulfonamides: The classical and most common method for creating a sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govwikipedia.org In the context of this compound, this would typically involve a precursor that has been modified to present a free amino group. For instance, a this compound derivative could be synthesized with an amino-terminated linker attached to one of its hydroxyl groups or to the amide nitrogen. This amino-functionalized this compound would then be reacted with an appropriate sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding the this compound-containing sulfonamide. wikipedia.org

Phosphoramidates: Phosphoramidates are characterized by a phosphorus-nitrogen bond. Their synthesis can be achieved through several routes. nih.gov A common laboratory approach, known as the Stokes method, utilizes phosphorus oxychloride (POCl₃) as the starting material. wikipedia.org To create a this compound-based phosphoramidate, a hydroxyl group on the this compound ring could first react with phosphorus oxychloride. The resulting chlorophosphonate intermediate would then be reacted with an amine (R₂NH) to displace a chloride ion and form the desired P-N bond of the phosphoramidate. wikipedia.org Alternative methods include the Staudinger-phosphite reaction involving azidosugar precursors. researchgate.net

"Click" Chemistry Approaches for this compound Conjugates

"Click" chemistry, a term for reactions that are modular, high-yielding, and generate minimal byproducts, has become a powerful tool for bioconjugation. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comglenresearch.com

This methodology has been successfully applied to create complex this compound conjugates. researchgate.net The strategy involves functionalizing the this compound molecule with either an azide (B81097) or a terminal alkyne group. For example, N-propargyl this compound, which contains a terminal alkyne, can be synthesized. This "clickable" this compound derivative is then reacted with a molecule containing a complementary azide group in the presence of a copper(I) catalyst. researchgate.net This catalyst is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent. sigmaaldrich.com The result is a 1,3-dipolar cycloaddition reaction that covalently links the this compound to the other molecule via a stable triazole bridge. researchgate.net This approach has been used to synthesize this compound-containing nucleosides by reacting glucuronoamidyl azides with N-propargyl-6-chloropurines. researchgate.net

Formation of Poly-N-vinylbenzyl-D-glucuronamide

The synthesis of polymers bearing carbohydrate moieties combines the structural properties of the polymer backbone with the biological relevance of the sugar. Poly-N-vinylbenzyl-D-glucuronamide can be synthesized by the chemical modification of a pre-existing polymer. The most direct route involves the reaction of Poly(vinylbenzyl chloride) (PVBC) with D-glucuronamide.

PVBC is a polymer that features a reactive chloromethyl group (-CH₂Cl) on each repeating unit, which is susceptible to nucleophilic substitution. researchgate.net In this synthesis, the primary amine of the D-glucuronamide acts as the nucleophile, attacking the benzylic carbon of the chloromethyl group. This reaction forms a stable carbon-nitrogen bond and displaces the chloride ion. The process is typically carried out in a suitable solvent that can dissolve both the polymer and the this compound, often with the addition of a base to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the this compound's amine group, which would render it non-nucleophilic. The final product is a functional polymer where this compound units are covalently attached to the vinylbenzyl backbone.

Synthesis of this compound-Based Pseudodisaccharide Nucleosides

The synthesis of pseudodisaccharide nucleosides containing a this compound unit involves intricate, multi-step chemical pathways to create complex, linked structures. Research has detailed a successful methodology for creating these molecules. researchgate.net

The synthesis begins with the preparation of N-propargyl this compound-based purine (B94841) nucleosides. These precursors contain the this compound moiety already linked to a purine base and equipped with a terminal alkyne (propargyl group) for further reaction. The key step in forming the pseudodisaccharide structure is a "click" chemistry cycloaddition reaction. The N-propargyl this compound nucleoside is reacted with a second sugar unit, methyl 6-azido-glucopyranoside, which contains an azide group. researchgate.net This cycloaddition reaction, catalyzed by a CuI/Amberlyst A-21 system, links the two carbohydrate units through a (triazolyl)methyl amide bridge, yielding the final pseudodisaccharide nucleoside. The use of this specific catalytic system also facilitates a subsequent conversion into 6-dimethylamino purine nucleosides. researchgate.net

Regioselective Functionalization of the this compound Moiety

Regioselective functionalization is a critical aspect of carbohydrate chemistry, enabling the precise modification of one specific functional group among many similar ones. On the this compound moiety, this control is essential for building complex and well-defined molecules.

The this compound structure offers several sites for modification, including the amide nitrogen at the C-6 position and the multiple hydroxyl groups on the pyranose ring. The amide functionality provides a key site for regioselective variation; by starting with different N-substituted amines during the formation of the amide from a glucuronic acid precursor, a diverse range of moieties can be installed at this position in a highly controlled manner. researchgate.net

Functionalizing the hydroxyl groups requires more complex strategies. To selectively modify one hydroxyl group in the presence of others, chemists rely on protecting group strategies. These strategies involve temporarily blocking certain hydroxyl groups to direct a reaction to a specific, unprotected site. Furthermore, advanced methods like organotin-mediated reactions can be used for the regioselective functionalization of unprotected carbohydrates. nih.gov This technique involves the formation of a dibutylstannylene acetal (B89532) intermediate, which selectively activates one secondary hydroxyl group over others, allowing for subsequent high-yielding and regioselective tosylation, benzoylation, or benzylation. nih.gov

Optimization of Synthetic Pathways and Yields

Maximizing the efficiency and yield of synthetic pathways is a central goal in organic chemistry. For the synthesis of this compound derivatives and related glucuronides, optimization is achieved by systematically modifying reaction conditions and reagent choices. mdpi.com

The critical glycosylation step, where the sugar moiety is attached to another molecule, is often a focus of optimization. Key parameters that are adjusted include:

Glycosyl Donor: The nature of the leaving group on the anomeric carbon of the glucuronate donor significantly impacts reactivity and yield. For example, imidate glucuronyl donors have been shown to be more efficient and provide higher yields in many cases compared to traditional bromide glucosyluronate donors. mdpi.com

Protecting Groups: The choice of protecting groups on the hydroxyls of the glucuronate donor can influence the reaction's outcome. Studies have compared acetylated versus benzoylated donors, finding that the optimal choice depends on the specific substrate being glycosylated. mdpi.com

Promoters and Solvents: The efficiency of the glycosylation coupling is highly dependent on the choice of promoter (e.g., Lewis acids like BF₃ etherate) and the reaction solvent. The ideal combination of promoter and solvent must be determined for each specific donor/acceptor pair to achieve the highest possible yield. mdpi.com

These optimization efforts are crucial for making the synthesis of complex glucuronides practical and scalable, allowing for the preparation of substantial amounts of the target molecules. mdpi.com

Table 1: Effect of Glycosyl Donor on Glucuronidation Yield

Table of Compounds

Compound Name
This compound
D-Glucuronic acid
Sulfonamide
Phosphoramidate
Pyridine
Phosphorus oxychloride
N-propargyl this compound
N-propargyl-6-chloropurine
Poly-N-vinylbenzyl-D-glucuronamide
Poly(vinylbenzyl chloride)
Methyl 6-azido-glucopyranoside
6-dimethylamino purine

Biochemical Pathways and Enzymatic Interactions Involving Glucuronamide

Glucuronidation Pathway: A Key Metabolic Process

Glucuronidation is a critical phase II metabolic reaction in which a glucuronic acid moiety is attached to a substrate. nih.govwikipedia.org This process converts lipophilic (fat-soluble) compounds into more polar, water-soluble glucuronides, facilitating their excretion from the body through urine or bile. nih.govwikipedia.org This conjugation reaction is a primary mechanism for the metabolism of numerous drugs, dietary substances, toxins, and endogenous compounds like bilirubin and steroid hormones. wikipedia.orgwikipedia.orgnih.gov The enzymes responsible for this process are primarily located in the liver, but are also found in other organs such as the intestine, kidneys, and brain. wikipedia.orgresearchgate.net

The central enzymes in the glucuronidation pathway are the UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine diphosphate glucuronic acid (UDPGA), to a substrate. wikipedia.orgwikipedia.org The substrate must contain a suitable functional group, such as a hydroxyl, carboxyl, amine, or thiol group, to accept the glucuronic acid. nih.govfrontiersin.org This enzymatic reaction forms a glycosidic bond between the glucuronic acid and the parent compound, resulting in the formation of a glucuronide. wikipedia.org

The generation of a glucuronide is a nucleophilic substitution reaction. nih.gov The process is initiated by the UGT enzyme, which binds both the parent compound (aglycone) and the activated glucuronic acid donor, UDPGA. The enzyme facilitates the transfer of the glucuronic acid moiety to an electron-rich heteroatom (like oxygen, nitrogen, or sulfur) on the parent compound. xenotech.com This conjugation significantly increases the hydrophilicity and molecular weight of the substrate, which are key factors for its subsequent elimination from the body. nih.govnih.gov While many compounds first undergo phase I metabolism (e.g., hydroxylation by cytochrome P450 enzymes) to introduce a suitable functional group for conjugation, others can be directly glucuronidated. nih.govnih.gov

The human UGT superfamily is composed of several isoforms, primarily classified into the UGT1A and UGT2B families, which are responsible for the metabolism of most drugs and xenobiotics. criver.comfrontiersin.orgnih.gov These isoforms exhibit broad and often overlapping substrate specificities, meaning a single compound can be metabolized by multiple UGTs, and a single UGT can metabolize many different compounds. nih.govresearchgate.net However, certain isoforms have preferences for specific substrates. nih.gov

UGT1A Family : The UGT1A locus generates nine functional proteins (UGT1A1, UGT1A3-UGT1A10). frontiersin.org UGT1A1 is crucial for bilirubin metabolism, while UGT1A4, UGT1A6, and UGT1A9 are involved in the metabolism of various drugs and carcinogens. nih.govfrontiersin.org

UGT2B Family : This family includes enzymes like UGT2B7 and UGT2B15, which are key in metabolizing steroid hormones and a wide range of drugs, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcriver.com

The specific combination of UGT isoforms expressed in an individual's tissues contributes significantly to the interindividual variability observed in drug metabolism and disposition. nih.gov Interactions between different UGT isoforms can also occur, where one UGT can influence the activity of another, further adding to the complexity of substrate processing. frontiersin.org

Table 1: Major Human UGT Isoforms and Selected Substrates

Isoform Key Endogenous Substrates Key Exogenous Substrates (Drugs/Xenobiotics)
UGT1A1 Bilirubin, Steroid hormones Irinotecan (SN-38), Raltegravir
UGT1A3 Bile acids Mycophenolic acid, Flavonoids
UGT1A4 Steroid hormones Lamotrigine, Imipramine
UGT1A6 Phenols, Serotonin Paracetamol (Acetaminophen), Salicylic acid
UGT1A9 Steroid hormones, Hydrocortisone Mycophenolic acid, Propofol
UGT2B7 Androgens, Estrogens, Bile acids Morphine, Codeine, Valproic acid, NSAIDs (e.g., Ibuprofen)

| UGT2B15 | Androgens (e.g., Dihydrotestosterone) | Oxazepam, Lorazepam |

The expression and activity of UGT enzymes are not constant and can be influenced by a multitude of factors, leading to significant differences in metabolic capacity between individuals. nih.govcriver.com

Genetic Factors : Polymorphisms (genetic variants) in UGT genes are a major source of variability. nih.govnih.gov For example, the UGT1A1*28 polymorphism is associated with reduced enzyme activity and can lead to hyperbilirubinemia (Gilbert's syndrome) and increased toxicity from drugs like irinotecan. nih.govresearchgate.net

Transcriptional Regulation : The expression of UGT genes is controlled by various nuclear receptors and transcription factors. frontiersin.org Receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR) can be activated by xenobiotics, leading to an increase in UGT enzyme production (induction). nih.govfrontiersin.org

Physiological and Environmental Factors : Age, disease state (e.g., liver cirrhosis), and exposure to certain drugs or dietary components can alter UGT activity. nih.gov For instance, UGT expression is low in newborns and increases with age. nih.govfrontiersin.org Co-administered drugs can act as inhibitors or inducers of specific UGT isoforms, leading to drug-drug interactions. criver.com

Epigenetic Regulation : Recent research has shown that mechanisms like microRNAs can also regulate UGT expression at the post-transcriptional level, contributing to the variability in enzyme levels. nih.gov

Table 2: Factors Regulating UGT Enzyme Activity

Factor Category Specific Examples Effect on UGT Activity
Genetic UGT1A128, UGT2B72 polymorphisms Decreased enzyme activity
Transcriptional Activation of PXR, CAR, AhR nuclear receptors Induction (increased expression)
Physiological Neonatal age, Liver disease (cirrhosis) Decreased activity
Pharmacological Co-administration of UGT-inhibiting drugs Inhibition (decreased activity)
Pharmacological Co-administration of UGT-inducing drugs Induction (increased activity)

| Epigenetic | microRNA (e.g., miR-491-3p) | Repression (decreased expression) |

The process of glucuronidation is intrinsically linked with the action of membrane transport proteins. nih.gov Because glucuronides are typically hydrophilic and negatively charged, they have limited ability to passively diffuse across cell membranes and require transporters for their movement into and out of cells. nih.govnih.govfrontiersin.org

Uptake Transporters : Located on the basolateral (blood-facing) membrane of liver and kidney cells, transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) mediate the uptake of circulating glucuronides from the blood into these organs for further processing or elimination. nih.govnih.gov

Efflux Transporters : These transporters are responsible for expelling the newly formed glucuronides from the cell. On the apical (bile or urine-facing) membrane, transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) actively pump glucuronides into the bile or urine for excretion. nih.govfrontiersin.org On the basolateral membrane, transporters like MRP3 and MRP4 can efflux glucuronides back into the bloodstream, allowing for their eventual renal clearance. nih.gov

Glucuronate Pathway and Sugar Metabolism Integration

The essential cofactor for glucuronidation, UDP-glucuronic acid (UDPGA), is synthesized from glucose through the glucuronate pathway (also known as the uronic acid pathway). slideshare.netdavuniversity.org This pathway serves as a critical link between central carbohydrate metabolism (glycolysis) and the detoxification functions of phase II metabolism. researchgate.net

The synthesis begins with the glycolytic intermediate, glucose-6-phosphate. researchgate.net This is converted to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose. slideshare.net In the key step of the pathway, the enzyme UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid. researchgate.netbiologydiscussion.com This reaction ensures a steady supply of the activated sugar donor required by UGT enzymes for conjugation reactions. frontiersin.org The glucuronate pathway thus channels a small fraction of the body's glucose pool towards the production of UDPGA, highlighting the integration of nutrient metabolism with the body's capacity to detoxify and eliminate a wide range of compounds. researchgate.netnih.gov

Interaction with β-Glucuronidase (GUS) Enzymes

β-Glucuronidases (GUS) are a family of hydrolase enzymes responsible for cleaving the glycosidic bond between glucuronic acid and another substance, a process known as deglucuronidation. wikipedia.orgnih.gov This enzymatic activity is a critical component of metabolism, as it can reverse the detoxification process of glucuronidation, releasing the original molecule (aglycone) in the body. nih.gov The interaction between GUS enzymes and glucuronide conjugates, including N-linked glucuronides (glucuronamides), is defined by the enzyme's structure, active site, and the chemical properties of the substrate.

Substrate Specificity of GUS towards Glucuronamide (B1172039) Derivatives

The substrate specificity of β-glucuronidase is broad, but the enzyme exhibits clear preferences for certain types of glucuronide linkages. Research indicates that both human and bacterial GUS enzymes preferentially hydrolyze O-glucuronides over N-glucuronides (compounds with a this compound linkage). nih.gov

In a study assessing the hydrolysis of glucuronides of carcinogenic aromatic amines, it was found that E. coli β-glucuronidase could completely hydrolyze an O-glucuronide substrate while leaving a co-incubated N-glucuronide untouched. nih.gov This demonstrates a significant selectivity for the oxygen-linked conjugates over the nitrogen-linked ones. While GUS enzymes are classified as EC 3.2.1, which covers O- and S-glycosides, their activity on N-glycosides (EC 3.2.2) is evidently less efficient. nih.gov The nature of the aglycone (the non-sugar portion of the molecule) also plays a crucial role in determining whether a glucuronide will be hydrolyzed by GUS. nih.gov However, the linkage type remains a primary determinant of susceptibility.

Glucuronide TypeLinkageAglycone ExampleSusceptibility to GUS HydrolysisReference
O-glucuronideEther or EsterN-hydroxy-N-acetyl-4-aminobiphenyl (O-linked)High nih.gov
N-glucuronide (this compound)AmineN-acetylbenzidine (N-linked)Low / Negligible nih.gov
O-glucuronideEtherQuercetin-3-glucuronideHigh wur.nl
O-glucuronideEsterDiclofenac acyl glucuronideHigh nih.gov

Kinetic Studies of this compound Interaction with GUS

Detailed kinetic studies quantifying the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the interaction of GUS with N-glucuronides are limited in scientific literature, likely due to their poor reactivity as substrates. However, extensive kinetic data exists for various O-glucuronide substrates, which serves as a benchmark for GUS activity. wur.nlsigmaaldrich.com

Kinetic analyses are typically performed using chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-glucuronide (PNPG) or 4-methylumbelliferyl-β-D-glucuronide (MUG). sigmaaldrich.comscbt.com Studies with flavonoid glucuronides and human neutrophil GUS show Kₘ values ranging from 22 µM to 981 µM, indicating a wide range of binding affinities depending on the aglycone structure. wur.nl The low to negligible hydrolysis rates observed for N-glucuronides suggest they would exhibit a very high Kₘ and/or a very low Vₘₐₓ, signifying poor binding and inefficient catalysis. nih.gov

Kinetic Parameters for Various Substrates with β-Glucuronidase
Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (µmol·min⁻¹·unit⁻¹)Reference
Helix pomatiaQuercetin-4'-glucuronide22Not Reported wur.nl
Human RecombinantQuercetin-3-glucuronide326Not Reported wur.nl
Human Recombinantpara-nitrophenol-glucuronide981Not Reported wur.nl
E. coli4-nitrophenyl-β-D-glucuronide (4NPG)Specific activity of ~140 U/mg at 37°C sigmaaldrich.com

Structural Modifications of Glucuronic Acid Affecting GUS Binding

The binding of a glucuronide substrate to the active site of β-glucuronidase is a highly specific interaction, critically dependent on the structure of the glucuronic acid moiety. The enzyme's active site contains specific amino acid residues positioned to interact with the functional groups of the sugar.

A key interaction is the recognition of the carboxylate group of glucuronic acid. In the glucuronide repressor (GusR) protein, which also binds glucuronides, lysine and tyrosine residues are essential for recognizing this carboxylate group, a feature that is mirrored in the active site of the GUS enzyme itself. pnas.org This interaction helps to properly orient the substrate for catalysis.

Modification of this carboxylate group, such as its conversion to a primary amide in a this compound derivative, would disrupt the ionic interaction with these key residues. This structural change is a primary reason for the observed low substrate activity of N-glucuronides and other derivatives where the carboxylate is altered. The catalytic mechanism of GUS involves two critical glutamic acid residues, Glu451 (acid/base) and Glu540 (nucleophile), and a tyrosine residue, Tyr504. wikipedia.org Proper positioning of the glucuronic acid portion of the substrate is essential for these catalytic residues to function, and the interaction with the carboxylate group is a major driver of this positioning.

Detoxification Processes Facilitated by this compound Linkages

Glucuronidation is a major Phase II metabolic pathway that converts a vast array of substances into more water-soluble compounds, facilitating their excretion from the body. wikipedia.org This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of glucuronic acid to a substrate. While O-glucuronidation of hydroxyl and carboxyl groups is most common, the formation of N-glucuronides—creating what can be termed a this compound linkage—is a significant detoxification route for compounds containing amine functional groups. longdom.orgsigmaaldrich.com

N-glucuronidation is a particularly common metabolic pathway for drugs containing aliphatic or aromatic tertiary amine groups. nih.gov The key human enzymes responsible for these reactions are UGT1A4 and UGT2B10. hyphadiscovery.comhyphadiscovery.com The resulting N-glucuronides are more polar than the parent drug and are typically pharmacologically inactive, allowing for their efficient elimination in urine or bile. hyphadiscovery.comnih.gov This metabolic route is a benign pathway for many xenobiotics, converting them into readily excretable and innocuous metabolites. hyphadiscovery.com

Examples of Drugs Undergoing N-Glucuronidation (Formation of this compound Linkages)
Drug ClassDrug NameAmine TypeReference
H1 AntihistamineCyclizineAliphatic Tertiary Amine nih.gov
Muscle RelaxantCyclobenzaprineAliphatic Tertiary Amine nih.gov
AntidepressantDoxepinAliphatic Tertiary Amine nih.gov
AntidepressantMianserinAliphatic Tertiary Amine nih.gov
AntiepilepticLamotrigineAromatic Amine nih.gov
Aromatic Amine4-AminobiphenylAromatic Amine wikipedia.org
EGFR InhibitorPexidartinibN-Heterocycle hyphadiscovery.com

Exploration of this compound as a Glycosaminoglycan Precursor

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units, which are crucial components of the extracellular matrix. nih.govwikipedia.org Each disaccharide unit typically consists of an amino sugar (such as N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (either D-glucuronic acid or its epimer, L-iduronic acid). sigmaaldrich.com

The biosynthesis of GAGs is a complex, non-template-driven process occurring in the Golgi apparatus. sigmaaldrich.com The synthesis of the polysaccharide chain requires activated sugar precursors in the form of uridine diphosphate (UDP) derivatives. Specifically, the glucuronic acid residues incorporated into the growing GAG chain are donated from UDP-glucuronic acid (UDP-GlcA). nih.govpharmacy180.com This activated form is synthesized in the cytoplasm via the oxidation of UDP-glucose. pharmacy180.com

There is no scientific evidence to suggest that this compound, a derivative of glucuronic acid, serves as a natural precursor in the biosynthesis of GAGs. The enzymatic machinery of GAG synthesis is highly specific for its UDP-sugar substrates. The glycosyltransferases responsible for elongating the polysaccharide chains recognize and transfer the glucuronic acid moiety from UDP-GlcA. wikipedia.orgsigmaaldrich.com A this compound molecule would not be recognized by these enzymes and lacks the necessary UDP-leaving group to participate in the polymerization reaction.

Furthermore, studies examining the effect of glucuronic acid and its derivatives on GAG production have shown that providing exogenous D-glucuronic acid does not stimulate the production of hyaluronic acid, keratan sulfate (B86663), or other sulfated GAGs by human synovial cells or chondrocytes. nih.govresearchgate.net This indicates that the cellular uptake and activation of free uronic acids is not a primary pathway for GAG synthesis, further discounting the possibility of this compound acting as a precursor. The biosynthesis of GAGs relies exclusively on the intracellular pool of UDP-activated sugars derived from glucose metabolism. pharmacy180.com

Advanced Research Applications and Mechanistic Studies of Glucuronamide Conjugates

Investigation of Biological Activity of Glucuronamide (B1172039) Derivatives In Vitro

The conjugation of molecules with a this compound moiety can significantly alter their biological properties. In vitro studies are crucial for elucidating these effects, particularly in the context of cancer research where cellular models provide a controlled environment to assess therapeutic potential.

The antiproliferative effects of this compound conjugates have been a subject of scientific investigation, particularly with naturally derived compounds like curcumin. Studies on curcumin glucuronides, for instance, have revealed that conjugation can dramatically impact cytotoxic activity.

Research involving curcumin and its glucuronide metabolites (curcumin mono-glucuronide and curcumin di-glucuronide) tested against a panel of human cancer cell lines demonstrated a marked difference in their antiproliferative capabilities. While curcumin itself showed significant antiproliferative effects, its glucuronide conjugates exhibited virtually no suppression of cell proliferation, with IC50 values exceeding 200 μM in all tested cell lines nih.gov. This suggests that the glucuronidation of curcumin, a common metabolic process, results in metabolites with significantly weaker anticancer activity compared to the parent compound nih.gov.

Data sourced from Pal et al. nih.gov

This compound-containing compounds can modulate a variety of cellular processes, often by interacting with specific enzymes. For example, humans have at least two major retaining β-glucuronidases: the exo-acting GUSB, which is implicated in mucopolysaccharidosis type VII, and the endo-acting heparanase (HPSE), which is linked to inflammation and cancer metastasis scispace.com. The development of probes based on this compound structures allows for the specific detection and quantification of the activity of these enzymes in biological samples researchgate.netnih.gov.

Furthermore, the conjugation process can alter a molecule's ability to influence key signaling pathways. For instance, while curcumin is known to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway, its glucuronide metabolites have been found to be largely inactive in this regard nih.gov. This demonstrates that the addition of a glucuronide moiety can mask the functional groups responsible for the parent compound's interaction with cellular signaling machinery.

Understanding the mechanism by which a compound exerts its effects is fundamental. In cancer research, the induction of apoptosis (programmed cell death) is a key indicator of therapeutic potential. However, in the case of curcumin glucuronides, the observed lack of antiproliferative activity corresponds with a poor ability to induce apoptosis. Studies have indicated that these metabolites are less potent in triggering the apoptotic cascade compared to the unconjugated curcumin nih.gov. This finding is critical, as it suggests that metabolic pathways like glucuronidation can serve as a deactivation mechanism for some therapeutic agents, reducing their efficacy at the cellular level.

This compound in Biochemical Assays and Reagent Development

The specific structure of this compound makes it a valuable component in the design of biochemical tools. A significant application is in the creation of activity-based probes (ABPs) for studying β-glucuronidase enzymes like GUSB and HPSE researchgate.netnih.gov. These enzymes are medically important, with HPSE overexpression being linked to inflammation and cancer scispace.comnih.gov.

Researchers have developed β-glucuronidase-specific ABPs that allow for the rapid and quantitative visualization of GUSB and HPSE activity in biological samples such as human spleen lysates researchgate.netnih.gov. These probes provide a powerful method for investigating the roles of these enzymes in both normal physiological states and in disease nih.gov. An unexpected discovery from the use of these probes was their ability to label the supposedly inactive HPSE proenzyme (proHPSE), offering new insights into its structure and function researchgate.netnih.gov. These this compound-based reagents are instrumental in tracking pathologically relevant enzymes and can lead to the discovery of new biochemical functionalities nih.gov.

Studies on Toxoid Formation by this compound In Vitro

A notable application of this compound is its ability to detoxify bacterial toxins, converting them into immunogenic but non-toxic toxoids. This process has been demonstrated effectively in vitro with potent toxins from pathogenic bacteria.

In vitro studies have shown that this compound can effectively inactivate the hemolytic activity of Pneumolysin (from Diplococcus pneumoniae) and Streptolysin O (from Group A, C, and G streptococci) nagoya-u.ac.jp. When these toxins, which are protein in nature, are incubated with a 10% this compound solution at 37°C, their hemolytic activity is gradually lost nagoya-u.ac.jp.

The proposed mechanism for this detoxification is the formation of an N-glucuronide. It is believed that an amino group from a lysine residue within the toxin protein combines with this compound, leading to a structural change that results in the disappearance of toxicity nagoya-u.ac.jp. This process effectively changes the toxin into a toxoid nagoya-u.ac.jp. The inactivation of pneumolysin by this compound was observed to be complete within 48 hours under these laboratory conditions nagoya-u.ac.jp.

Data based on in vitro incubation at 37°C nagoya-u.ac.jp. Note: The rapid inactivation by glucuronolactone may be partly due to a significant drop in pH nagoya-u.ac.jp.

Proposed Mechanisms of Toxoid Formation

The formation of toxoids, which are detoxified antigens used in vaccines, requires the modification of a toxin to eliminate its harmful effects while preserving its immunogenicity. One proposed mechanism for creating toxoids from certain compounds involves harnessing the inherent reactivity of their metabolites, specifically acyl glucuronides. This compound conjugates, particularly acyl glucuronides, are known to be chemically reactive intermediates. nih.govrsc.org The primary proposed mechanisms center on the electrophilic nature of the acyl glucuronide conjugate, which allows it to covalently bind to proteins, such as bacterial toxins.

This reactivity stems from two main chemical processes:

Intramolecular Rearrangement (Acyl Migration): The acyl group attached to the glucuronic acid moiety is not stable and can move to different positions on the sugar ring. This process, known as acyl migration, can create more reactive isomers. nih.gov

Intermolecular Reactions: These glucuronide conjugates can react with nucleophiles, such as the amino groups of lysine residues or the thiol groups of cysteine residues on the surface of proteins. researchgate.netmdpi.com

The covalent modification of a toxin by a glucuronide conjugate can lead to toxoid formation through several pathways:

Direct Acylation (Transacylation): The glucuronide conjugate directly transfers its acyl group to a nucleophilic residue on the toxin protein. This modification can alter the three-dimensional structure of the toxin, particularly at its active site or binding domains, thereby neutralizing its toxic activity.

Glycation: Following acyl migration, the rearranged isomers of the glucuronide conjugate can form stable adducts with protein amino groups, a process known as glycation. researchgate.netresearchgate.net This covalent attachment adds a bulky sugar-drug molecule to the toxin, which can disrupt its biological function and render it non-toxic.

In both scenarios, the resulting drug-toxin adduct is a new molecular entity. While this type of protein binding is often studied in the context of idiosyncratic drug toxicity, the underlying chemical principle could be applied intentionally. researchgate.netresearchgate.net By controlling the reaction conditions, it is proposed that the covalent binding of a this compound conjugate could serve as a method for the chemical inactivation of toxins, producing a stable toxoid suitable for vaccine development. The modified toxin retains key antigenic epitopes, allowing the immune system to develop a protective response.

Stabilization of Proteins and Enzymes in Research Formulations

The stability of proteins and enzymes is a critical factor in the formulation of therapeutics and research reagents. This compound, as a derivative of glucuronic acid, belongs to the family of carbohydrates and polyols that are widely used as protein stabilizers. The mechanisms by which these molecules protect proteins from degradation, such as unfolding and aggregation, are well-established and can be applied to understand the potential role of this compound.

The two primary hypotheses explaining protein stabilization by sugars are the water replacement hypothesis and preferential exclusion (vitrification) .

Water Replacement Hypothesis: In an aqueous environment, proteins are coated with a hydration shell of water molecules that are essential for maintaining their native conformation. During processes like lyophilization (freeze-drying), this water is removed, which can lead to protein denaturation. Stabilizers like this compound, which are rich in hydroxyl groups, can form hydrogen bonds with the protein surface. jmchemsci.com In doing so, they act as a surrogate for water, preserving the protein's structural integrity in a dehydrated state.

Preferential Exclusion and Vitrification: In solution, stabilizers like sugars are typically excluded from the immediate surface of the protein. This phenomenon, known as preferential exclusion, increases the chemical potential of the unfolded state, thus thermodynamically favoring the more compact, native protein structure. pharmasalmanac.com Upon drying, this effect contributes to the formation of a rigid, amorphous glassy matrix known as a vitrified state. This glassy matrix immobilizes the protein, severely restricting the molecular mobility required for unfolding and aggregation processes, thereby ensuring long-term stability. jmchemsci.compharmasalmanac.com

The presence of an amide group in this compound may offer additional opportunities for hydrogen bonding compared to simple sugars, potentially enhancing its stabilizing effects. nih.gov The effectiveness of various sugars as protein stabilizers is often compared based on their physical properties and impact on the formulation.

StabilizerTypeKey Stabilization Mechanism(s)Notes
SucroseDisaccharidePreferential Exclusion, Vitrification, Water ReplacementWidely used, effective at forming a stable glassy matrix.
TrehaloseDisaccharidePreferential Exclusion, Vitrification, Water ReplacementKnown for a high glass transition temperature, providing excellent stability.
MannitolSugar AlcoholBulking Agent, Vitrification (in combination)Often used as a bulking agent but can crystallize, potentially destabilizing proteins if used alone.
GlycineAmino AcidPreferential Exclusion, pH BufferingCan act as a stabilizer but may crystallize; less effective than sugars in some cases. jmchemsci.com
This compound (Inferred)Sugar AmidePreferential Exclusion, Vitrification, Water ReplacementCombines the polyol structure of a sugar with an amide group, potentially offering robust hydrogen bonding capacity.

Exploration of this compound as a Metabolic Indicator

This compound and its related conjugates are significant indicators of metabolic processes, particularly in the field of pharmacology and toxicology. The conjugation with glucuronic acid, known as glucuronidation, is a major Phase II metabolic pathway in vertebrates. uef.finih.gov This process transforms lipophilic (fat-soluble) xenobiotics—such as drugs, pollutants, and toxins—into water-soluble glucuronide conjugates that can be easily excreted from the body, primarily through urine and bile. nih.govacs.org

The presence and concentration of a specific glucuronide conjugate in a biological sample serve as a direct and reliable biomarker of exposure to the parent compound. mdpi.commdpi.com For example, measuring the amount of a drug's glucuronide metabolite in a patient's urine can provide precise information about drug absorption, metabolism, and clearance. This is crucial for understanding a drug's pharmacokinetic profile and assessing patient compliance.

This principle has been extended to public health surveillance through the innovative field of wastewater-based epidemiology (WBE) . nih.govnih.gov By analyzing raw sewage from a community, scientists can measure the levels of excreted glucuronide conjugates to estimate the collective consumption of various substances. sciencetheearth.com This non-intrusive method provides objective, near real-time data on trends in illicit drug use, alcohol consumption, and exposure to environmental pollutants within a population. acs.orgresearchgate.net

The utility of glucuronide conjugates as metabolic indicators is highlighted by several key applications:

Drug Metabolism Studies: Quantifying glucuronides helps determine the metabolic fate of new drug candidates.

Biomonitoring: Measuring glucuronide metabolites of environmental toxins (e.g., bisphenols, mycotoxins) in urine is a standard method for assessing human exposure levels. acs.orgmdpi.com

Clinical Diagnostics: Certain endogenous compounds are also excreted as glucuronides, and their levels can be indicative of disease states. bournemouth.ac.uk For instance, steroid glucuronides are monitored as biomarkers for certain cancers. bournemouth.ac.uk

The following table provides examples of parent compounds and their corresponding glucuronide metabolites used as biomarkers.

Parent CompoundGlucuronide Metabolite BiomarkerIndication of Exposure / Use
Deoxynivalenol (DON)DON-glucuronideExposure to a common mycotoxin found in grains. mdpi.com
MorphineMorphine-3-glucuronide, Morphine-6-glucuronideUse of morphine or heroin.
Bisphenol A (BPA)BPA-glucuronideExposure to an environmental endocrine disruptor.
EthanolEthyl glucuronide (EtG)Recent alcohol consumption. sciencetheearth.com
IbuprofenIbuprofen acyl glucuronideUse of the nonsteroidal anti-inflammatory drug (NSAID).
Zearalenone (ZEN)ZEN-glucuronideExposure to a mycoestrogen found in maize and other cereals. mdpi.com

Analytical Methodologies for Glucuronamide and Its Metabolites

Quantitative Determination of Glucuronamide (B1172039) and Its Metabolites

The accurate quantification of this compound and its related metabolites in various biological and environmental matrices is crucial for understanding metabolic pathways, pharmacokinetic profiles, and exposure levels. Due to the often hydrophilic nature and potential instability of glucuronides, robust analytical methodologies are required. Modern analytical techniques, particularly those employing mass spectrometry, have revolutionized the direct and sensitive determination of these compounds.

Analytical Methodologies

Several advanced analytical techniques are employed for the quantitative determination of this compound and its metabolites, with Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prominent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a cornerstone for the quantitative analysis of glucuronides due to its exceptional sensitivity, selectivity, and ability to perform direct measurements without the need for prior hydrolysis of the glucuronide moiety researchgate.netscispace.com. This direct approach offers significant advantages, including faster sample preparation, improved accuracy and precision, and enhanced selectivity, particularly for differentiating between glucuronide isomers researchgate.net.

Sample Preparation: Effective sample preparation is critical for successful LC-MS/MS analysis. Common techniques include:

Solid-Phase Extraction (SPE) : Widely used for isolating and concentrating glucuronides from complex matrices like urine and wastewater researchgate.netnih.govnih.govcapes.gov.br.

Liquid Extraction : Another method for sample cleanup and analyte isolation researchgate.net.

Protein Precipitation : Used to remove proteins that can interfere with chromatographic separation and MS detection researchgate.netnih.gov.

Dried Blood Spots (DBS) : A minimally invasive technique that simplifies sample collection and handling, often requiring simple solvent extraction prior to analysis mdpi.comnih.gov.

Quantitative Performance: Studies have demonstrated the high performance of LC-MS/MS for various glucuronides:

In wastewater analysis, an HPLC-MS/MS method quantified glucuronide conjugates with linear calibration curves (r² > 0.98) over a range of 0.1–1,000 ng mL⁻¹, achieving lower limits of quantification (LOQs) between 0.1 and 48.8 ng mL⁻¹ nih.gov.

For steroid hormone glucuronides in urine, an LC-MS/MS method exhibited good linearity (R² ≥ 0.99), recovery rates between 89.6% and 113.8%, and LOQs ranging from 1.9 to 21.4 nmol/L. Intra-day and inter-day accuracy and precision were consistently below 15% nih.gov.

Ultra-high-performance supercritical-fluid chromatography coupled with tandem mass spectrometry (UHPSFC-MS/MS) has also shown promise, providing sensitive quantification of glucuronide steroids with LOQs as low as 0.5 ng mL⁻¹, excellent linearity (R² > 0.995), and reliable quantitative performance (RSD < 20%, bias < 30%) nih.gov.

In dried blood spot analysis, an LC-MS/MS method for a specific glucuronide metabolite demonstrated high accuracy (intra-day: -6.0 to -0.2%; inter-day: -7.8 to 8.3%) and precision (not exceeding 6.8%) mdpi.com.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS), is another established technique for glucuronide analysis. While historically requiring hydrolysis, advancements allow for direct analysis, and derivatization strategies can enhance sensitivity and selectivity researchgate.netscispace.commdpi.comnih.gov.

A simple HPLC method with UV detection was developed for the glucuronidated metabolite of mycophenolic acid (MPAG), achieving a detection limit of 5 µmol/L and excellent linearity in the range of 25–500 µmol/L nih.gov.

HPLC methods involving derivatization, such as using 1-phenyl-3-methyl-5-pyrazolone (PMP), have been developed for sugar profiling, including glucuronic acid, with LOQs reported between 3.55 µg/mL and 18.32 µg/mL mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally employed for the analysis of more volatile compounds. It can be utilized for the identification of this compound or its aglycones after hydrolysis of glucuronides nih.govjournal-jop.orgapsnet.org. While not typically the primary method for direct glucuronide quantification due to their low volatility, it serves as a complementary technique for structural elucidation or analysis of specific derivatives.

Research Findings in Quantitative Determination

Emerging Themes and Future Research Directions in Glucuronamide Chemistry and Biology

Development of Novel Synthetic Routes for Complex Glucuronamide (B1172039) Analogs

The synthesis of simple glucuronides is relatively established, but the creation of structurally complex this compound analogs remains a significant challenge. mdpi.com The electron-withdrawing nature of the carboxylate group at the C-5 position of the glucuronic acid scaffold can destabilize the anomeric center, often leading to low yields or poor stereoselectivity in glycosylation reactions. mdpi.com Future research is focused on overcoming these hurdles through innovative synthetic strategies.

One of the most promising frontiers is the expanded use of enzymatic and chemo-enzymatic synthesis . UDP-glucuronosyltransferases (UGTs) are nature's tool for glucuronidation, and harnessing their catalytic power offers a path to highly selective and efficient synthesis, bypassing the need for complex protecting group manipulations. nih.govhyphadiscovery.comresearchgate.net The development of recombinant UGTs and whole-cell biotransformation systems allows for the scalable production of specific glucuronide and, potentially, this compound conjugates. hyphadiscovery.comresearchgate.net

Another key area is the development of novel glycosyl donors and activation methods. While traditional methods have often relied on glucosyluronate bromide donors, newer strategies employing imidate donors have shown greater reactivity and improved yields in certain contexts. mdpi.com Furthermore, modern synthetic methodologies like "click" chemistry are being employed to create sophisticated this compound-based structures, such as nucleotide mimetics, by attaching diverse molecular fragments to an N-propargyl this compound scaffold. researchgate.net These approaches allow for the modular construction of complex molecules with potential biological activities. researchgate.net

Future work will likely focus on integrating these strategies to build libraries of diverse this compound analogs for biological screening. A summary of emerging synthetic approaches is presented in Table 1.

Synthetic StrategyDescriptionKey AdvantagesRepresentative Application
Enzymatic Synthesis Use of isolated enzymes (e.g., UGTs) or whole-cell systems to catalyze the formation of the glycosidic bond. nih.govhyphadiscovery.comHigh stereo- and regioselectivity; mild reaction conditions; environmentally friendly.Synthesis of O-glucuronides of natural products like flavonoids and steroids. nih.govnih.gov
Novel Glycosyl Donors Development of more reactive donors, such as trichloroacetimidates, to improve glycosylation efficiency. mdpi.comHigher yields and reactivity compared to traditional bromide donors.Preparation of prodrugs and complex oligosaccharides. mdpi.com
Click Chemistry Use of highly efficient and specific reactions, like copper-catalyzed azide-alkyne cycloaddition, to link this compound scaffolds to other molecules. researchgate.netModular approach; high yields; compatible with diverse functional groups.Synthesis of this compound-based nucleotide mimetics and pseudodisaccharides. researchgate.net

Elucidation of Undiscovered Biochemical Roles of this compound

The primary known biochemical role of the glucuronic acid pathway is detoxification, where glucuronidation renders drugs and endogenous compounds like bilirubin and steroid hormones more water-soluble for excretion. nih.govnih.gov This process is central to the enterohepatic circulation, where gut microbial β-glucuronidase enzymes can cleave these conjugates, releasing the original molecule and making the glucuronic acid available as a carbon source for the bacteria. nih.govresearchgate.net

While the biology of glucuronides is well-documented, the specific, independent roles of endogenous this compound are largely undiscovered. It is plausible that the amide derivative represents a more stable metabolic endpoint than the corresponding acyl glucuronide, which can be reactive. Future research is needed to determine if this compound itself serves as a signaling molecule or has unique metabolic functions.

A critical first step is the development of sensitive analytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) , to detect and quantify endogenous this compound in biological tissues and fluids. nih.govresearchgate.net Such methods have successfully identified endogenous GHB-glucuronide in human nails, suggesting that other endogenous amide conjugates may exist and await discovery. nih.gov Once identified, studies can be designed to investigate their potential interactions with cellular receptors or their role in metabolic pathways, distinct from their glucuronide precursors. This represents a significant opportunity to expand our understanding of carbohydrate metabolism and its influence on physiology.

Advanced Structural Biology Studies of this compound-Enzyme Complexes

Understanding how this compound-containing molecules interact with proteins at an atomic level is crucial for designing novel therapeutics and biological probes. Advanced structural biology techniques are poised to provide these insights. While no crystal structure of an enzyme in complex with this compound itself is currently available, recent high-resolution structures of bacterial β-glucuronidases (GUS enzymes) with bound inhibitors provide an excellent roadmap for future studies. nih.gov

These structures reveal a conserved binding pocket where specific residues, such as asparagine and lysine, form key hydrogen bonds with the glucuronic acid moiety of the substrate. nih.gov The crystal structure of a GH115 α-glucuronidase further demonstrates how dimerization can create a substrate recognition site at the protein-protein interface, guiding the carbohydrate into the active site. nih.gov

Future research will involve co-crystallizing target enzymes with this compound analogs to capture a direct snapshot of the binding mode. In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase technique to study these interactions. nih.govduke.edu Methods such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and transferred Nuclear Overhauser Effect (trNOE) can be used to map the binding site on the protein, identify the ligand's binding epitope, and determine the conformation of the bound this compound analog. springernature.comnih.govmdpi.com These NMR techniques are particularly well-suited for studying the weak and transient protein-carbohydrate interactions that are common in biology. nih.govnih.gov

TechniqueInformation ProvidedRelevance to this compound Research
X-ray Crystallography Provides a high-resolution, static 3D structure of the protein-ligand complex. nih.govReveals specific atomic contacts, hydrogen bonding networks, and conformational changes upon binding of a this compound analog.
NMR: Chemical Shift Perturbation (CSP) Identifies protein residues affected by ligand binding by monitoring changes in their NMR signals. mdpi.comMaps the binding interface of this compound on the target protein's surface.
NMR: Saturation Transfer Difference (STD) Identifies which parts of the ligand are in close contact with the protein. nih.govDetermines the "binding epitope" of the this compound analog, highlighting key functional groups for interaction.
NMR: Transferred NOE (trNOE) Provides information about the conformation of the ligand when it is bound to the protein. mdpi.comElucidates the 3D shape of the this compound analog within the enzyme's active site.

Exploration of this compound in Material Science and Biopolymer Development (non-medical focus)

The search for sustainable, biodegradable materials derived from renewable resources is a major driver of innovation in material science. Carbohydrates, as an abundant and versatile class of biomolecules, are attractive building blocks for new polymers. nih.gov Recent research has demonstrated the feasibility of creating high-performance, biodegradable polyamides and poly(ester amide)s from sugar-based cores. scitechdaily.comresearchgate.netmdpi.com

This emerging field presents a compelling, though currently unexplored, opportunity for this compound. The this compound molecule possesses multiple hydroxyl groups and a stable amide linkage, making it a prime candidate for use as a novel monomer in polymerization reactions. Future research could focus on the synthesis of poly(this compound)s or its incorporation into poly(ester amide)s (PEAs) . researchgate.netmdpi.comrsc.org The inherent chirality and functionality of the this compound unit could impart unique properties to the resulting polymers, such as tailored biodegradability, specific mechanical strength, and altered hydrophilicity.

For example, a recent study detailed the production of polyamides from a xylose core derived from agricultural waste, achieving high atom efficiency and creating a recyclable material with a significantly reduced carbon footprint compared to fossil-fuel-based nylons. scitechdaily.com A similar research trajectory could be envisioned for this compound, transforming it from a metabolic curiosity into a building block for next-generation sustainable materials.

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level, complementing experimental research. nih.gov Future research will increasingly leverage these in silico methods to accelerate the discovery process.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound analogs within the active site of a target protein, such as a β-glucuronidase. This can help prioritize compounds for synthesis and experimental testing. Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the this compound-enzyme complex, revealing the stability of the interaction, the role of water molecules, and the conformational flexibility of both the ligand and the protein over time. For instance, MD simulations have been used to describe the ligand tunnel and binding energetics in other deglycating enzymes, providing a framework for similar studies on this compound-processing enzymes. polimi.it

Furthermore, quantum mechanics (QM) calculations can be applied to study the electronic structure of this compound itself, helping to understand its intrinsic conformational preferences and reactivity. This information is invaluable for designing more effective synthetic routes and for parameterizing the force fields used in MD simulations to ensure their accuracy.

Standardization of Research Methodologies and Reporting

As research into this compound and its derivatives expands, the need for standardization in methodologies and data reporting becomes critical to ensure that results are reproducible, comparable, and reliable. atcc.org The complexity of carbohydrate chemistry and biology necessitates clear and comprehensive reporting of experimental details. nih.gov

A key initiative in the broader field of glycoscience is the Minimum Information Required for a Glycomics Experiment (MIRAGE) project. nih.govnih.govscilifelab.se MIRAGE provides detailed guidelines for reporting data from techniques like mass spectrometry and glycan microarrays, specifying the essential metadata needed to interpret and reproduce the findings. nih.govnih.gov

Future progress in this compound research should adopt these principles. This includes:

Synthesis: Detailed reporting of reaction conditions, purification methods, and yields, along with comprehensive analytical data (NMR, MS, etc.) for structural confirmation.

Analytical Characterization: For polysaccharides and their derivatives, this includes reporting on purity, molecular weight, monosaccharide composition, and details of the analytical methods used, such as the dn/dc value in light scattering experiments. elsevier.com Standardized protocols for LC-MS and other analytical techniques are crucial for comparing quantitative data across labs. digitellinc.comumass.edu

Biological Assays: Clear descriptions of assay conditions, controls, and statistical analyses are necessary to validate biological findings.

Adherence to such standards will facilitate the creation of robust databases, enable effective data mining, and ultimately accelerate progress in understanding the chemistry and biology of this compound. nih.gov

Q & A

Q. What are the validated synthetic routes for glucuronamide derivatives, and how do reaction conditions influence stereochemical outcomes?

this compound synthesis typically involves glycosylation or amidation of glucuronic acid precursors. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to preserve stereochemistry during amide bond formation. Reaction temperature, solvent polarity, and catalyst choice (e.g., DCC/HOBt for amidation) critically impact yield and stereoselectivity . For example, β-D-glucuronamide derivatives require anhydrous conditions to avoid hydrolysis of the glycosidic bond .

Q. How can this compound’s physicochemical properties (e.g., solubility, stability) be experimentally characterized for drug discovery applications?

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to simulate physiological conditions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolytic or oxidative byproducts .
  • LogP : Determine via octanol-water partitioning assays, adjusting pH to account for ionization .

Q. What spectroscopic techniques are essential for confirming this compound’s stereochemistry and purity?

  • NMR : 1^1H and 13^13C NMR to verify stereocenters (e.g., δ 4.8–5.2 ppm for anomeric protons in β-configuration) .
  • IR : Confirm amide C=O stretching at ~1650 cm1^{-1} and hydroxyl groups at ~3300 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., O-alkylation, propargyl groups) to this compound influence its biological activity, and what computational tools validate these structure-activity relationships (SAR)?

  • Case Study : N-propargyl 3-O-dodecyl this compound derivatives show enhanced antiproliferative activity (GI50_{50} = 8.0–11.9 μM in K562/MCF-7 cells) due to improved membrane permeability and apoptosis induction .
  • Methodology :
    • Docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., Bcl-2).
    • MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How should researchers address contradictory data in this compound’s metabolic stability across in vitro vs. in vivo models?

  • Hypothesis Testing : Compare hepatic microsomal stability (in vitro) with pharmacokinetic profiles (in vivo) in rodent models. Discrepancies may arise from transporter-mediated efflux or extrahepatic metabolism.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) and report confidence intervals for bioavailability metrics .

Q. What experimental controls are critical when evaluating this compound’s role in apoptosis pathways (e.g., flow cytometry vs. immunoblotting)?

  • Positive Controls : Staurosporine for caspase-3 activation.
  • Negative Controls : Untreated cells + vehicle (DMSO < 0.1%).
  • Data Cross-Validation : Combine flow cytometry (Annexin V/PI staining) with Western blotting for cleaved PARP to confirm apoptosis .

Methodological Challenges and Solutions

Q. How to optimize this compound derivatization for enhanced blood-brain barrier (BBB) penetration in neuropharmacology studies?

  • Lipophilicity Adjustment : Introduce lipid-soluble groups (e.g., dodecyl chains) while monitoring LogP (target 2–5) .
  • In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates favorable transport) .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

  • Quality Control : Implement multivariate analysis (PCA) of NMR/LC-MS data to identify outlier batches.
  • Process Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, catalyst loading) .

Critical Analysis of Contradictory Evidence

  • Issue : Discrepancies in reported cytotoxicity of this compound analogs may stem from differences in cell culture conditions (e.g., serum concentration, passage number).
  • Resolution : Standardize assays using CLSI guidelines and report full experimental metadata (e.g., ATCC cell authentication, FBS lot number) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.